4,4'-Dinitrostilbene

Overview

Description

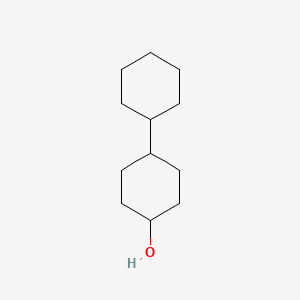

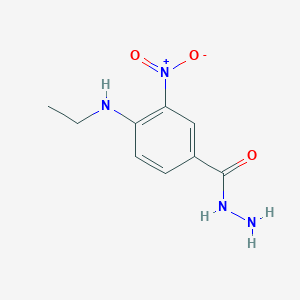

4,4’-Dinitrostilbene is a chemical compound with the molecular formula C14H10N2O4 . It is also known by other names such as (E)-4,4’-Dinitrostilbene, 1,1’- (E)-ethene-1,2-diylbis (4-nitrobenzene), and 1-nitro-4- [ (1E)-2- (4-nitrophenyl)ethenyl]benzene .

Molecular Structure Analysis

The molecular structure of 4,4’-Dinitrostilbene is characterized by its molecular formula C14H10N2O4. It has an average mass of 270.240 Da and a monoisotopic mass of 270.064056 Da .Chemical Reactions Analysis

One study investigated the photoinduced reactions of trans isomers of 4-nitrostilbene, 4,4’-dinitrostilbene, and 4-methoxy-4’-nitrostilbene . The study found that the reactions could be influenced by the presence of different amines in acetonitrile .Physical And Chemical Properties Analysis

4,4’-Dinitrostilbene has a molecular formula of C14H10N2O4, an average mass of 270.240 Da, and a monoisotopic mass of 270.064056 Da .Scientific Research Applications

Production of Paramycin

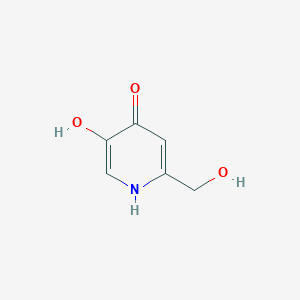

4,4’-Dinitrostilbene-2,2’-disulfonic acid (DNS) wastewater can be used to produce paramycin (4-amino-2-hydroxybenzoic acid), an antitubercular agent and important pharmaceutical intermediate . This waste-disposal strategy, which combines oxidation using NaClO, reduction using iron powder, and subsequent alkaline fusion with NaOH, has been proven to be successful in dealing with ton-scale DNS wastewater .

Oxidative Dehydrogenation

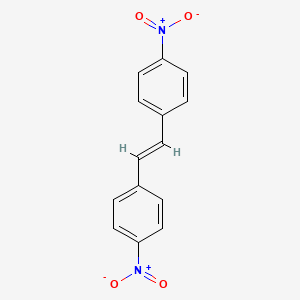

A simple and effective oxidative dehydrogenation of nitro derivatives of bibenzyl was developed using a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts as catalyst under an atmospheric pressure of oxygen . For example, the aerobic dehydrogenation of 2,2’,4,4’,6,6’-hexanitrobibenzyl in the presence of a catalytic amount of TEMPO with metal salts gave 2,2’,4,4’,6,6’-hexanitrostilbene in 81% yield and 4,4’-dinitrostilbene-2,2’-disulfonic acid (75%) was obtained from 4,4’-dinitrobibenzyl-2,2’-disulfonic acid .

Synthesis of Triazinyl Fluorescent Brighteners

4,4’-Dinitrostilbene-2,2’-disulfonic acid (DNS) is a key intermediate for the synthesis of triazinyl fluorescent brighteners .

Production of Carbamazepine

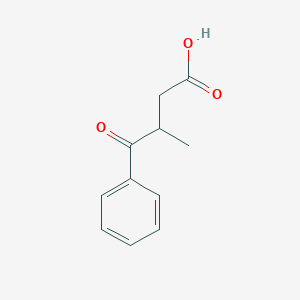

2,2’-Dinitrostilbene can be employed to produce carbamazepine, an anticonvulsant drug used primarily in the treatment of epilepsy .

Production of Thermally Stable Explosives

For example, 2,2’,4,4’,6,6’-hexanitrostilbene (HNS) is a thermally stable explosive which is used in military ordnance systems .

Treatment of Industrial Wastewaters

The approach used in the production of paramycin could also lead to alternative solutions for dealing with other industrial wastewaters generated from oxidative coupling reactions of nitro-substituted toluenes to the corresponding substituted stilbenes .

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that the compound can be formed through an electrochemical approach from 4-nitrotoluene and 4,4′-dinitrobibenzyl . The exact interaction with its targets and the resulting changes are yet to be elucidated .

Biochemical Pathways

It’s known that the compound can be formed through electroreduction of certain compounds . The downstream effects of these pathways are yet to be determined .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

properties

IUPAC Name |

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032626 | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dinitrostilbene | |

CAS RN |

736-31-2, 619-93-2, 2501-02-2 | |

| Record name | trans-4,4′-Dinitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrostilbene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2501-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROSTILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ9U9ML42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DNDS acts as a reversible inhibitor of band 3, binding to the outward-facing conformation of the protein's anion binding site. [, , ] This interaction prevents anion transport across the erythrocyte membrane. [, , , ]

A: DNDS reversibly inhibits the sodium-bicarbonate cotransporter responsible for pH regulation in squid axons. This transporter couples the influx of sodium and bicarbonate with the efflux of chloride. [] DNDS competitively inhibits both sodium and bicarbonate binding to the transporter. []

A: Yes, studies indicate that DNDS inhibits the transport of phosphoenolpyruvate [], taurine [], and glycine [] in erythrocytes. These findings suggest that DNDS might interact with a common transport pathway or mechanism shared by these substrates.

ANone: The molecular formula of 4,4'-Dinitrostilbene-2,2'-disulfonic acid is C14H10N2O10S2. Its molecular weight is 442.38 g/mol.

A: Research indicates that the covalent binding of DNDS to band 3 in erythrocyte membranes decreases hemolysis induced by high hydrostatic pressure. [] This protective effect suggests that DNDS might stabilize the interaction between the cytoplasmic domain of band 3 and the cytoskeleton. []

ANone: This section is not applicable as 4,4'-Dinitrostilbene-2,2'-disulfonic acid is not primarily known for catalytic properties.

A: Yes, molecular modeling has been employed to study the solid solution formation of 4,4'-Dinitrostilbene with 4-chloro-4'-nitrostilbene. [] The calculations analyzed mixing energies and surface interactions to predict solid solution formation and polarity variations in the crystal structures. []

A: Studies using various stilbene disulfonates demonstrate a range of inhibitory potencies on band 3-mediated anion exchange. [, , ] The presence of isothiocyanate groups, as in DIDS, significantly enhances inhibitory potency compared to the nitro groups in DNDS. [, , ]

ANone: This section is not applicable as the provided research does not delve into the formulation aspects of 4,4'-Dinitrostilbene-2,2'-disulfonic acid.

ANone: This section is not addressed in the provided research papers.

ANone: This section is not applicable as the provided research does not cover the pharmacokinetic and pharmacodynamic properties of 4,4'-Dinitrostilbene-2,2'-disulfonic acid.

A: DNDS has been extensively used in studies utilizing human erythrocytes [, , , , , , , , , , ], squid axons [], and various cultured cell lines including Calu-3 human airway cells [, , , , ] and T84 colonic epithelial cells [, ].

A: Yes, DNDS has been used in studies with anesthetized dogs to investigate its effects on pulmonary gas exchange. [] The research demonstrated that DNDS, when infused into the right atrium, inhibits band 3 protein in red blood cells passing through pulmonary capillaries, leading to a reduction in carbon dioxide production. []

ANone: This section is not discussed in the provided research papers.

ANone: This section is not applicable as drug delivery and targeting strategies for 4,4'-Dinitrostilbene-2,2'-disulfonic acid are not discussed in the provided research.

ANone: This section is not applicable as the research papers provided do not focus on biomarkers or diagnostic applications for 4,4'-Dinitrostilbene-2,2'-disulfonic acid.

A: Several techniques have been employed, including: * Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): This technique has been used to analyze the oligomeric state of band 3 after treatment with DNDS and crosslinking agents. [] * 35Cl Nuclear Magnetic Resonance (NMR): This technique has been used to study the binding of chloride to the band 3 transport site and the effects of DNDS on chloride binding. [, ] * Fluorescence resonance energy transfer (FRET): This technique has been used to measure the distance between the DNDS binding site and cysteine residues on the cytoplasmic domain of band 3. [] * Reverse-phase high-performance liquid chromatography (RP-HPLC): This technique, coupled with mass spectrometry, has been used to identify specific amino acid residues in band 3 that are modified by DNDS. []

A: A study utilized a gradient elution high-performance liquid chromatography (HPLC) method coupled with both photodiode array (PDA) and electrospray ionization mass spectrometric (ESI-MS) detectors. [] This technique allowed for the separation and identification of DNSDA and its related compounds based on their retention times, UV-Vis spectra, and mass-to-charge ratios. []

ANone: This aspect is not discussed in detail within the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: This section is not covered in the provided research papers.

ANone: This section is not applicable as the provided research focuses on the scientific aspects of 4,4'-Dinitrostilbene-2,2'-disulfonic acid and not on its manufacturing or quality control.

A: Yes, researchers have developed polyclonal antibodies against H2DIDS-labeled proteins. [] These antibodies have been used in techniques such as enzyme-linked immunosorbent assays (ELISAs) and immunoblotting to detect and characterize H2DIDS-labeled band 3 and its proteolytic fragments. []

A: Studies on isolated rat hearts suggest that FDP transport is likely mediated by a dicarboxylate transporter and not band 3. [] The presence of DNDS, a band 3 inhibitor, did not significantly affect FDP utilization in these experiments. []

ANone: This aspect is not covered in the provided research papers.

ANone: This information is not provided in the research papers.

ANone: This section is not applicable as the research focuses on the properties and mechanisms of 4,4'-Dinitrostilbene-2,2'-disulfonic acid and does not provide comparative analyses with alternative compounds.

A: Yes, research has demonstrated a successful strategy for utilizing DNS wastewater to produce paramycin (4-amino-2-hydroxybenzoic acid), an antitubercular agent and a valuable pharmaceutical intermediate. [] This approach involves a series of chemical transformations, including oxidation, reduction, and alkaline fusion, achieving high yields of paramycin while effectively addressing the environmental concerns associated with DNS wastewater. []

ANone: This section is not applicable as the research papers focus on specific scientific findings and do not detail the broader research infrastructure or resources employed.

ANone: This aspect is not explicitly discussed within the provided research papers.

ANone: The provided research showcases cross-disciplinary applications of 4,4'-Dinitrostilbene-2,2'-disulfonic acid in various fields:

- Biochemistry and Cell Biology: Investigating anion transport mechanisms, protein structure and function, and cell signaling pathways in erythrocytes, airway epithelial cells, and other cell types. [, , , , , , , , , , , , , , , , , , , , , , ]

- Physiology: Understanding pulmonary gas exchange, airway smooth muscle relaxation, and cardiac pacemaking activity. [, , , , ]

- Pharmacology and Toxicology: Evaluating the uterotropic effects of 4,4'-dinitrostilbene-2,2'-disulfonic acid and its precursors. []

- Environmental Science and Engineering: Developing strategies for the treatment and utilization of wastewater generated from 4,4'-dinitrostilbene-2,2'-disulfonic acid production. []

- Analytical Chemistry: Developing and applying HPLC and mass spectrometry techniques for the analysis of 4,4'-dinitrostilbene-2,2'-disulfonic acid and related compounds in various matrices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-3-acetonitrile](/img/structure/B3429223.png)

![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)